molecular formula C6H12Cl3N3S B13842003 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride

Cat. No.: B13842003
M. Wt: 264.6 g/mol
InChI Key: MDZIKEJQWDBIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of 1-methyl-4-piperidone with cyanamide, followed by cyclization to form the thiazolo[5,4-c]pyridine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The scalability of the synthesis process is crucial for its application in large-scale pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[5,4-c]pyridine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the amine group, which can significantly influence its reactivity and biological activity. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C6H12Cl3N3S

Molecular Weight

264.6 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride

InChI

InChI=1S/C6H9N3S.3ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;;/h8H,1-3H2,(H2,7,9);3*1H

InChI Key

MDZIKEJQWDBIKL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)N.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.